molecular formula C26H38O3 B14380027 2-Oxo-2-phenylethyl octadec-5-ynoate CAS No. 90123-98-1

2-Oxo-2-phenylethyl octadec-5-ynoate

Cat. No.: B14380027
CAS No.: 90123-98-1
M. Wt: 398.6 g/mol
InChI Key: ZLKQWPPUMGUMLW-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl octadec-5-ynoate is an organic compound with a complex structure that includes a phenyl group, an oxo group, and an octadecynoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl octadec-5-ynoate typically involves the esterification of 2-oxo-2-phenylethanol with octadec-5-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated under reflux conditions. The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl octadec-5-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-phenylethyl octadec-5-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a fixative in perfumery.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl octadec-5-ynoate involves its interaction with specific molecular targets and pathways. The compound’s oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further affecting molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the octadecynoate chain can influence the compound’s solubility, stability, and interaction with other molecules .

Properties

CAS No.

90123-98-1

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

phenacyl octadec-5-ynoate

InChI

InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-12,15,19,22-23H2,1H3

InChI Key

ZLKQWPPUMGUMLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CCCCC(=O)OCC(=O)C1=CC=CC=C1

Origin of Product

United States

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